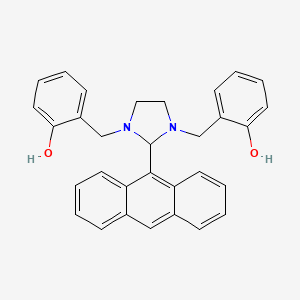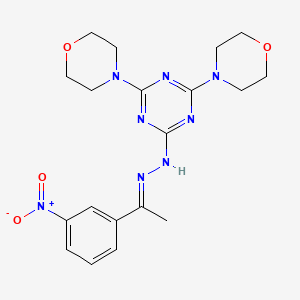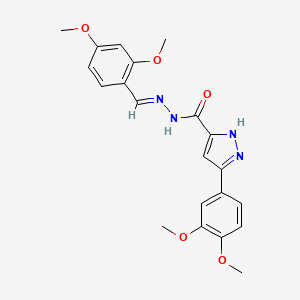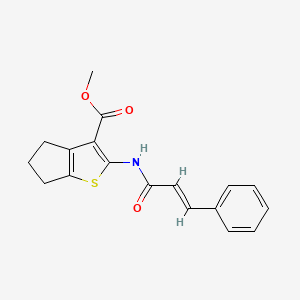
2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine is a complex organic compound that features an anthracene moiety attached to an imidazolidine ring, which is further substituted with two hydroxybenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine typically involves the reaction of anthracene derivatives with imidazolidine precursors under specific conditions. One common method involves the alkylation of benzimidazol-2-amine with 9-chloromethylanthracene under alkaline conditions . This reaction can be conducted in various polar solvents such as alcohols and acetonitrile, but acceptable synthetic yields are often achieved using DMF–KOH and t-BuOH–t-BuOK systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydroxybenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of the imidazolidine ring would produce amines.
Aplicaciones Científicas De Investigación
2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism by which 2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: This compound is similar in that it also features an anthracene moiety and an imidazole ring.
2-(Anthracen-9-yl)-2-hydroxybenzaldehyde: Another compound with an anthracene core and hydroxybenzyl substitution.
Uniqueness
2-(Anthracen-9-yl)-1,3-bis(2-hydroxybenzyl)-imidazolidine is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C31H28N2O2 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
2-[[2-anthracen-9-yl-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C31H28N2O2/c34-28-15-7-3-11-24(28)20-32-17-18-33(21-25-12-4-8-16-29(25)35)31(32)30-26-13-5-1-9-22(26)19-23-10-2-6-14-27(23)30/h1-16,19,31,34-35H,17-18,20-21H2 |
Clave InChI |
KQWPIYDKPLXLCW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(N1CC2=CC=CC=C2O)C3=C4C=CC=CC4=CC5=CC=CC=C53)CC6=CC=CC=C6O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11680566.png)
![(5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680575.png)
![2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11680576.png)
![2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11680577.png)
![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11680584.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680599.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11680600.png)

![ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11680619.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680627.png)
![(E)-3-(3,4-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B11680646.png)
![(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11680648.png)

